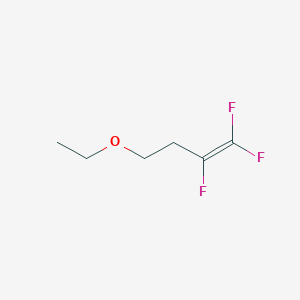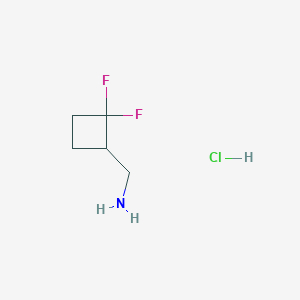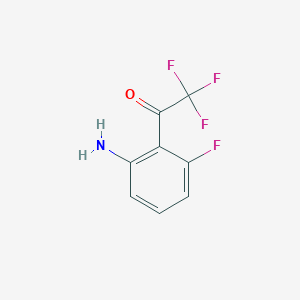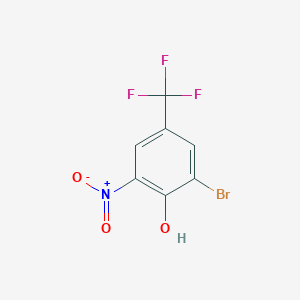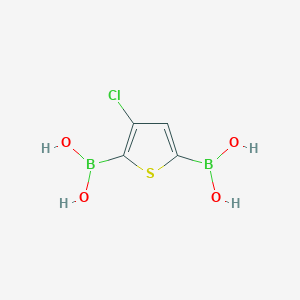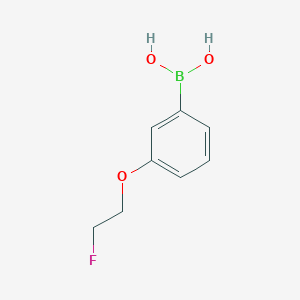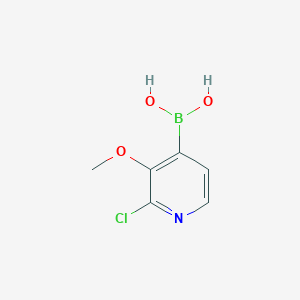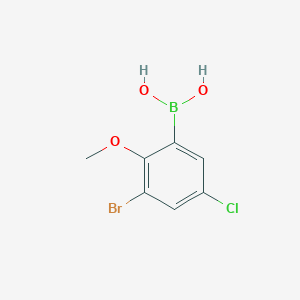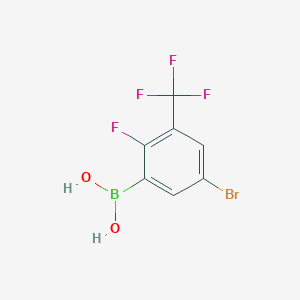![molecular formula C15H10N2 B3031302 11H-吲哚[3,2-c]喹啉 CAS No. 239-09-8](/img/structure/B3031302.png)
11H-吲哚[3,2-c]喹啉
描述
11H-indolo[3,2-c]quinoline is a useful research compound. Its molecular formula is C15H10N2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11H-indolo[3,2-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11H-indolo[3,2-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
细胞毒性作用和抗癌应用
- 细胞毒活性:11H-吲哚[3,2-c]喹啉衍生物对各种癌细胞系表现出显着的细胞毒性,包括人类白血病、非小细胞肺癌和结肠癌。这些化合物在某些结构修饰下表现出增加的细胞毒性,例如在 N-11 处引入甲基。11H-吲哚[3,2-c]喹啉的衍生物 7p 对这些癌细胞系表现出显着的活性,其 IC50 值与抗癌药物盐酸多柔比星相当(Wang 等人,2014)。
- 抗肿瘤药:几种设计为 2-苯基萘型结构的 11H-吲哚[3.2-c]喹啉衍生物对人类早幼粒细胞白血病细胞、小细胞肺癌 (SCLC) 显示出细胞毒活性,并在美国国家癌症研究所临床前抗肿瘤药物发现 60 细胞系小组中产生反应(He 等人,2003)。
合成和结构研究
- 高效合成路线:已经建立了生物活性 11H-吲哚[3,2-c]喹啉及其衍生物(包括天然抗疟疾异隐孢毒素)的高效合成路线。这些路线涉及分子内热电环化策略(Hingane & Kusurkar, 2011)。
- 新型合成方法:已经开发出构建 11H-吲哚[3,2-c]喹啉支架的新方法,例如一锅金催化方法,为传统程序提供了可行的替代方案(Abbiati 等人,2012)。
抗增殖评价
- 抗增殖活性:已经合成吲哚[3,2-c]喹啉衍生物并评估其抗增殖作用。某些衍生物在结构优化后显示出增强的抗增殖活性,例如引入羟基(Lu 等人,2010)。
其他应用
- 从生物质合成:已经开发出一种基于转化糠醛(生物质处理的大规模产品)的合成方法,用于吲哚[3,2-c]喹啉。该方法用于抗疟疾生物碱异隐孢毒素及其衍生物的总合成(Uchuskin 等人,2012)。
作用机制
Target of Action
The primary target of 11H-indolo[3,2-c]quinoline is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a protein kinase that plays a crucial role in neuronal development and physiology .
Mode of Action
11H-indolo[3,2-c]quinoline interacts with its target, DYRK1A, by inhibiting its kinase activity . This inhibition is achieved through the structure-activity relationships revealed by the modification of the 11H-indolo[3,2-c]quinoline structure .
Biochemical Pathways
The inhibition of DYRK1A affects various biochemical pathways. DYRK1A is involved in several biological processes, including protein autophosphorylation and ATP binding . Therefore, the inhibition of DYRK1A by 11H-indolo[3,2-c]quinoline can impact these processes.
Pharmacokinetics
Computational studies have been performed to predict the pharmacokinetic profile of similar compounds .
Result of Action
The result of 11H-indolo[3,2-c]quinoline’s action is the inhibition of DYRK1A, which can lead to changes in the physiological activities that this kinase is involved in . This includes potential impacts on antimicrobial, antimalarial, anti-tumor, and anti-tuberculosis activities .
未来方向
The future directions in the research of 11H-indolo[3,2-c]quinoline could involve exploring new synthetic methods that tolerate a wide range of substrates and expand the structural variety of the products . The development of efficient synthetic approaches to indolo[3,2-c]quinolines is also a promising direction .
生化分析
Biochemical Properties
It is known that the compound can undergo intramolecular electrophilic amination . This suggests that 11H-indolo[3,2-c]quinoline may interact with enzymes, proteins, and other biomolecules in a way that influences biochemical reactions.
Cellular Effects
Some studies have shown that it has a cytotoxic effect on certain types of cells . For example, it has been found to significantly increase the cytotoxicity of human leukemia MV4-11 cells and HCT116 cancer cells . This suggests that 11H-indolo[3,2-c]quinoline may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 11H-indolo[3,2-c]quinoline is thought to involve intramolecular electrophilic amination This process could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized in moderate to good yield through a two-step sequence . This suggests that 11H-indolo[3,2-c]quinoline may have a certain level of stability and could potentially have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its complex structure and potential for intramolecular electrophilic amination , it is likely that 11H-indolo[3,2-c]quinoline interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
属性
IUPAC Name |
11H-indolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRUVABVXQZQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178594 | |
| Record name | 11H-Indolo(3,2-c)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239-09-8 | |
| Record name | 11H-Indolo(3,2-c)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000239098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11H-Indolo(3,2-c)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the core structure of 11H-indolo[3,2-c]quinoline and what makes it unique?
A1: 11H-indolo[3,2-c]quinoline is a tetracyclic heterocycle composed of a quinoline moiety fused to an indole moiety via a nitrogen bridge. This bridge locks the 2-phenyl group and quinoline in a coplanar conformation, influencing its interactions with biological targets. [, ]
Q2: How does the planarity of 11H-indolo[3,2-c]quinoline compare to its non-cyclized analogue?
A2: 11H-indolo[3,2-c]quinoline (specifically, 3-chloro-8-methoxy-11H-indolo[3,2-c]quinoline) exhibits a more planar structure compared to its non-cyclized analogue, 7-chloro-4-N-(p-methoxyphenyl)aminoquinoline. This planarity significantly influences its basicity and interactions with biological targets like DNA. [, ]
Q3: How does the basicity of 11H-indolo[3,2-c]quinoline compare to its non-cyclized analogue?
A3: The ring nitrogen of the non-cyclized analogue, 7-chloro-4-(p-anisidino)quinoline, is more basic than that of 3-chloro-8-methoxy-11H-indolo[3,2-c]quinoline. This difference in basicity is attributed to the electronic effects stemming from the fused ring system in the latter. []
Q4: How does the hydrophobicity of 11H-indolo[3,2-c]quinoline compare to its related compounds?
A4: Among the three related ring systems, anilinoquinoline (specifically, 7-chloro-4-(p-anisidino)quinoline) exhibits the highest hydrophobicity. It is followed by 3-chloro-8-methoxy-11H-indolo[3,2-c]quinoline, and finally by 3-chloro-9-methoxy-5,6,7,12-tetrahydroindolo[3,2-d][1]benzazepine, which is the least hydrophobic. These differences are attributed to the variations in their molecular geometry and the nature of substituents. []
Q5: What are the main synthetic routes for 11H-indolo[3,2-c]quinoline derivatives?
A5: Several synthetic strategies have been developed, including: * Fischer indole synthesis: Condensing substituted quinolones with phenylhydrazines. [, ] * Palladium-catalyzed reactions: Utilizing cross-coupling strategies like Suzuki-Miyaura and Buchwald-Hartwig reactions for C-N bond formation. [, , ] * Gold-catalyzed reactions: Employing gold catalysts for cyclization reactions with aldehydes or alkynes. [, ] * Cascade reactions: Designing one-pot protocols involving multiple bond formations. [, , ] * Photochemical reactions: Utilizing light-mediated processes for cyclization and functionalization. []
Q6: What is the significance of auto-tandem catalysis in the synthesis of 11H-indolo[3,2-c]quinolines?
A6: Auto-tandem catalysis offers an efficient approach by combining intermolecular and intramolecular palladium-catalyzed reactions in a single pot. This method streamlines the synthesis of D-ring substituted 11H-indolo[3,2-c]quinolines, showcasing its potential for constructing N-unsubstituted carbolines. []
Q7: Can you elaborate on the use of the Hendrickson reagent in synthesizing 11H-indolo[3,2-c]quinoline?
A7: The Hendrickson reagent, (Ph3P-O-PPh3)(Tf-O)2, plays a crucial role in a two-step protocol. It promotes a regioselective 6-endo-dig cyclization, leading to the formation of the desired 11H-indolo[3,2-c]quinoline scaffold. This approach highlights the importance of reagent control in achieving specific regioselectivity during synthesis. [, ]
Q8: What are the primary biological activities associated with 11H-indolo[3,2-c]quinoline derivatives?
A8: Research highlights promising activities, including: * Cytotoxicity: Inhibiting the growth of various cancer cell lines, including leukemia, ovarian, and colon cancer. [, , , , ] * DNA-intercalation: The planar structure of certain derivatives facilitates intercalation between DNA base pairs, potentially disrupting DNA replication and transcription. [, , ] * DYRK1A inhibition: Specific derivatives exhibit selective inhibition of the enzyme dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), implicated in neurological disorders like Down syndrome and Alzheimer's disease. [, ]
Q9: How does the substituent at position 8 of the 11H-indolo[3,2-c]quinoline scaffold impact its cytotoxicity?
A9: Studies show that 11H-indolo[3,2-c]quinoline-7,10-diones lacking a substituent at position 4 demonstrate greater cytotoxicity compared to their counterparts with a 2-methoxy substituent. This suggests that the presence or absence of specific substituents significantly influences the interaction with biological targets and consequently, the cytotoxic activity. [, ]
Q10: What is the significance of the basic side chain in the antiproliferative activity of 11H-indolo[3,2-c]quinoline?
A10: The presence and nature of the basic side chain are crucial for the antiproliferative activity of 11H-indolo[3,2-c]quinoline derivatives. Specifically, O-alkyloximes at specific positions exhibit significant growth inhibition against cancer cell lines such as MCF-7, NCI-H460, and SF-268. []
Q11: How do 11H-indolo[3,2-c]quinoline-6-carboxylic acids interact with DYRK1A?
A11: 10-iodo-substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acids demonstrate potent and selective inhibition of DYRK1A. X-ray crystallography studies reveal that these compounds bind to the ATP-binding site of DYRK1A, hindering its catalytic activity. This interaction underscores the potential of these derivatives as valuable tools in studying DYRK1A and its role in various diseases. []
Q12: How do the activities of unsubstituted 1H-pyrrolo[3,2-c]quinoline-6,9-diones and 11H-indolo[3,2-c]quinoline-1,4-diones compare to their substituted counterparts?
A12: Unsubstituted 1H-pyrrolo[3,2-c]quinoline-6,9-diones and 11H-indolo[3,2-c]quinoline-1,4-diones generally exhibit higher cytotoxicity compared to those carrying a methoxy or aziridinyl substituent. These findings highlight the impact of substituents on the overall activity profile and the potential of unsubstituted derivatives as lead compounds for further development. []
Q13: What are the limitations of existing DYRK1A inhibitors, and how do 11H-indolo[3,2-c]quinoline derivatives address them?
A13: Previous DYRK1A inhibitors often lack sufficient selectivity or have limited data on their activity against closely related kinases. 10-iodo-substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acids show promise as potent and selective inhibitors, addressing these limitations and offering valuable tools for further research. []
Q14: What are the challenges associated with the therapeutic use of 11H-indolo[3,2-c]quinoline-based compounds, and how are researchers addressing them?
A14: While exhibiting potent in vitro activity, some 11H-indolo[3,2-c]quinoline derivatives struggle to translate this efficacy to in vivo settings. Additionally, achieving a balance between potent activity and manageable toxicity is crucial. Researchers are actively exploring structural modifications and investigating drug delivery strategies to overcome these challenges. [, ]
Q15: What is the significance of studying the degradation products of berberine dye, and how are 11H-indolo[3,2-c]quinoline derivatives involved?
A15: Analyzing berberine dye's degradation products helps identify this dye in archaeological textiles, even under significant fading. Interestingly, 8-methoxy-11-[3-methylbutyl]-11H-indolo[3,2-c]-quinoline, 5-oxide appears as a significant product during the early stages of berberine degradation. This finding suggests potential connections between the degradation pathways of berberine and the formation of certain 11H-indolo[3,2-c]quinoline derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


